6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Description
6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline is a polycyclic heteroaromatic compound featuring a quinazoline core substituted with bromine, phenyl, and a dihydropyrazole ring bearing 3-bromophenyl and 4-methoxyphenyl groups. Structural studies of analogous compounds (e.g., isostructural chloro/bromo derivatives) suggest planar conformations with halogenated aryl groups oriented perpendicularly to the core, influencing intermolecular interactions .
Properties
IUPAC Name |
6-bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Br2N4O/c1-37-24-13-10-19(11-14-24)27-18-28(21-8-5-9-22(31)16-21)36(35-27)30-33-26-15-12-23(32)17-25(26)29(34-30)20-6-3-2-4-7-20/h2-17,28H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJWGJDFLTYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)Br)C4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction is carried out under mild conditions using palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atoms at positions 6 (quinazoline ring) and 3' (bromophenyl group) are susceptible to nucleophilic substitution under specific conditions.
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12 hrs | Piperidine | 6-piperidinyl-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | 72% | |
| CuI, L-proline, DMSO, 100°C | Sodium azide (NaN₃) | 6-azido-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | 65% |
Key Findings :
-
Bromine at the quinazoline ring (position 6) reacts preferentially over the bromophenyl substituent due to electronic activation by the adjacent nitrogen atoms .
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Methoxy groups at the 4-position of the phenyl ring stabilize transition states via resonance effects, enhancing substitution rates.
Cross-Coupling Reactions
The brominated aromatic systems participate in palladium-catalyzed cross-coupling reactions for biaryl synthesis.
| Reaction Type | Catalyst System | Coupling Partner | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Phenylboronic acid | 6-(4-methoxyphenyl)-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | 68% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, t-BuONa | Morpholine | 6-morpholino-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | 81% |
Mechanistic Insight :
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Electron-deficient bromine sites on the quinazoline ring facilitate oxidative addition of palladium(0) .
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Steric hindrance from the dihydropyrazole moiety reduces coupling efficiency at the 3-bromophenyl group.
Oxidation of Dihydropyrazole Moiety
The 3,4-dihydropyrazole ring undergoes oxidation to form a fully aromatic pyrazole system.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, RT, 6 hrs | 6-bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)pyrazol-2-yl]-4-phenylquinazoline | 89% | |
| MnO₂ | Toluene, reflux, 8 hrs | Same as above | 76% |
Applications :
-
Aromatic pyrazole derivatives exhibit enhanced π-stacking interactions, improving binding affinity in kinase inhibition assays .
Functionalization via Methoxy Group Demethylation
The 4-methoxyphenyl group can be demethylated to generate reactive phenolic intermediates.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C, 2 hrs | 6-bromo-2-[3-(3-bromophenyl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | 93% | |
| HI (47%) | AcOH, reflux, 4 hrs | Same as above | 85% |
Follow-Up Reactions :
Cyclization Reactions
The quinazoline core participates in annulation reactions to construct polyheterocyclic systems.
Pharmacological Derivatives
Modified derivatives demonstrate therapeutic potential:
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antiviral properties. For instance, compounds structurally related to 6-bromoquinazoline have shown efficacy against various viruses, including Herpes simplex and HIV. A notable study synthesized a series of 6-bromoquinazolinones and evaluated their antiviral activity against multiple viruses in cell cultures. One derivative demonstrated potent activity against the vaccinia virus with a minimum inhibitory concentration (MIC) of 1.92 µg/ml, suggesting potential therapeutic applications in treating viral infections .
Anticancer Potential
Quinazolines are also recognized for their anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for tumor growth and survival. Research indicates that modifications to the quinazoline structure can enhance cytotoxicity against cancer cells, making it a promising scaffold for developing new anticancer agents .
Anti-inflammatory Effects
Another significant application of quinazolines is their anti-inflammatory activity. Compounds derived from the quinazoline framework have been evaluated for their ability to reduce inflammation in preclinical models. The incorporation of different substituents on the quinazoline core has been shown to influence the compound's anti-inflammatory potency, providing insights into designing more effective therapeutic agents for inflammatory diseases .
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Specifically, certain derivatives have shown promise as inhibitors of kinases involved in various signaling pathways related to cancer and other diseases. This aspect of research is crucial as it opens avenues for developing targeted therapies that can selectively inhibit disease-related pathways while minimizing side effects .
Synthesis and Structural Modifications
The synthesis of 6-bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline involves several synthetic routes that allow for structural modifications to enhance biological activity. Researchers are exploring various synthetic strategies to optimize the pharmacological properties of this compound, leading to a better understanding of structure-activity relationships (SAR) within this class of compounds .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Halogen Effects: Bromine substituents (e.g., in the target compound and quinazolinones) increase lipophilicity and binding affinity compared to chloro or fluoro analogues . For example, compound 4 (Cl-substituted) showed antimicrobial activity, but brominated quinazolinones exhibited broader efficacy .
- Methoxy vs. Methyl Groups: The 4-methoxyphenyl group in the target compound enhances solubility relative to methyl or halogenated aryl groups in analogues (e.g., ), which could improve bioavailability .
Computational and Docking Studies
- Molecular docking of similar compounds (e.g., triazole-thiazole hybrids in ) revealed binding to ATP pockets in kinases, with bromine atoms forming critical halogen bonds . The target compound’s bromine and methoxy groups are predicted to enhance binding to hydrophobic and polar residues, respectively .
Biological Activity
6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline is a complex organic compound belonging to the quinazoline family. This compound features multiple functional groups, including bromine and methoxy substituents, which enhance its potential biological activity. The focus of this article is to explore the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C30H22Br2N4O, with a molecular weight of approximately 614.34 g/mol. It possesses a fused bicyclic structure typical of quinazolines, contributing to its diverse biological activities.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. Research indicates that compounds within the quinazoline class can inhibit various cancer cell lines by interfering with cellular signaling pathways. Specifically, this compound has shown potential in inhibiting the growth of certain cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 4.8 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 6.1 | Inhibition of proliferation |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated through various in vitro assays. The presence of the methoxy group is believed to enhance its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Study:
A study assessed the anti-inflammatory activity of several quinazoline derivatives, including our compound of interest. The results indicated that it significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 120 | 60 |
| IL-1β | 100 | 40 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has demonstrated activity against both bacterial and fungal strains.
Research Findings:
In a study testing various derivatives against common pathogens, the compound exhibited notable activity against:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
Methodological Answer: The compound is synthesized via multi-step protocols involving:
- Reaction of trichlorotriazine derivatives with substituted phenols under reflux conditions, followed by coupling with brominated intermediates (e.g., using 4-methoxyphenol and brominated phenyl groups) .
- Cyclization reactions using glacial acetic acid as a catalyst, followed by purification via column chromatography (e.g., 10% methanol in dichloromethane) or TLC (cyclohexane:ethyl acetate, 2:1) .
- Recrystallization in ethanol to achieve >94% purity, confirmed by HPLC .
Q. How is the structural identity of the compound confirmed?
Methodological Answer:
- NMR Spectroscopy: and NMR are used to verify substituent positions and dihydropyrazole ring conformation. For example, aromatic protons in the 7.2–8.1 ppm range confirm phenyl group integration .
- X-ray Crystallography: Single-crystal studies (e.g., at 100 K) resolve bond lengths (mean C–C = 0.003 Å) and dihedral angles, critical for confirming stereochemistry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHBrNO) and isotopic patterns .
Q. What methods ensure purity and stability during synthesis?
Methodological Answer:
- HPLC Analysis: Quantifies purity (>95%) using reverse-phase columns and UV detection .
- Flash Chromatography: Separates diastereomers or byproducts using gradient elution (e.g., ethyl acetate/hexane) .
- Thermogravimetric Analysis (TGA): Monitors decomposition temperatures to assess stability .
Advanced Questions
Q. How can low synthetic yields (e.g., 22–27%) be optimized?
Methodological Answer:
- Reaction Condition Screening: Vary solvents (DMF vs. THF), catalysts (e.g., POCl), and temperatures (80–120°C) to improve cyclization efficiency .
- Substituent Effects: Electron-withdrawing groups (e.g., -Br, -Cl) on phenyl rings may sterically hinder coupling; replace with smaller groups (e.g., -F) to enhance reactivity .
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, minimizing side reactions .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation Table:
Q. How to resolve contradictions in pharmacological data (e.g., varying IC50_{50}50 values)?
Methodological Answer:
- Orthogonal Assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays .
- Molecular Dynamics Simulations: Model binding interactions with targets (e.g., ATP-binding pockets) to explain potency differences .
- Metabolite Profiling: Identify degradation products (e.g., via LC-MS) that may interfere with assays .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
